molecular formula C8H6INS B13679976 6-Iodobenzo[b]thiophen-2-amine

6-Iodobenzo[b]thiophen-2-amine

Cat. No.: B13679976
M. Wt: 275.11 g/mol
InChI Key: NQXKCWFBVRHSGG-UHFFFAOYSA-N
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Description

6-Iodobenzo[b]thiophen-2-amine is a heterocyclic compound that contains both sulfur and iodine atoms within its structure. This compound is part of the benzothiophene family, which is known for its diverse applications in medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodobenzo[b]thiophen-2-amine typically involves the iodination of benzo[b]thiophene derivatives. One common method is the electrophilic substitution reaction where iodine is introduced into the benzo[b]thiophene ring. This can be achieved using iodine and a suitable oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Iodobenzo[b]thiophen-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzo[b]thiophenes, while oxidation can produce sulfoxides or sulfones .

Mechanism of Action

The mechanism of action of 6-Iodobenzo[b]thiophen-2-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the iodine atom can enhance the compound’s ability to form halogen bonds, which can influence its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Iodobenzo[b]thiophen-2-amine is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom can participate in halogen bonding, which can enhance the compound’s interactions with biological targets and improve its pharmacokinetic properties .

Properties

Molecular Formula

C8H6INS

Molecular Weight

275.11 g/mol

IUPAC Name

6-iodo-1-benzothiophen-2-amine

InChI

InChI=1S/C8H6INS/c9-6-2-1-5-3-8(10)11-7(5)4-6/h1-4H,10H2

InChI Key

NQXKCWFBVRHSGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1I)SC(=C2)N

Origin of Product

United States

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